

literature melting point of trans-9-(2-phenylethenyl)anthracene for purity confirmation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(2-Phenylethenyl)anthracene

Cat. No.: B11727125

[Get Quote](#)

Confirming the Purity of trans-9-(2-phenylethenyl)anthracene: A Comparative Guide

For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative overview of methods to confirm the purity of **trans-9-(2-phenylethenyl)anthracene**, with a focus on the utility of its literature melting point.

Melting Point as a Primary Indicator of Purity

The melting point of a pure crystalline solid is a characteristic physical property. For **trans-9-(2-phenylethenyl)anthracene**, the literature melting point is consistently reported within the range of 130-132 °C.[1][2][3][4][5] A sharp melting range within this temperature window is a strong indicator of high purity. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[6][7] For instance, one synthesis attempt that resulted in a contaminated product showed a melting point of 110-117°C, significantly lower than the literature value.[8]

Comparative Analysis of Purity Determination Methods

While melting point determination is a rapid and accessible method for assessing purity, a comprehensive analysis often involves complementary techniques. The following table

compares melting point analysis with other common methods.

Method	Principle	Information Provided	Advantages	Limitations
Melting Point Determination	Observation of the temperature range over which a solid transitions to a liquid. [6]	Purity indicated by a sharp melting range that matches the literature value. Impurities lower and broaden the range. [7]	Rapid, inexpensive, requires minimal sample.	Not quantitative; some impurities may not significantly affect the melting point.
Thin-Layer Chromatography (TLC)	Separation of components based on differential partitioning between a stationary and a mobile phase. [9]	Qualitative assessment of the number of components in a sample. A single spot suggests purity. [10] [11]	Fast, simple, requires small amounts of material. [10]	Not quantitative, resolution may be limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing molecular structure. [9]	Detailed structural information; can detect and help identify impurities, even at low levels. [12] [13]	Highly detailed structural data, can be quantitative (qNMR). [13]	Requires more complex equipment and expertise, less sensitive than chromatography for some impurities.
High-Performance Liquid Chromatography (HPLC)	High-pressure separation of mixture components through a packed column. [13]	Quantitative assessment of purity (% purity), detection and quantification of impurities. [10]	High resolution and sensitivity, quantitative.	More expensive instrumentation, requires method development.

	Measurement of the absorption of infrared radiation by a molecule's bonds, identifying functional groups.[9]	Confirmation of functional groups present in the desired product and absence of starting material functional groups.[2]	Fast, provides structural information.	Not ideal for quantifying purity, complex mixtures can be difficult to interpret.
--	--	---	--	---

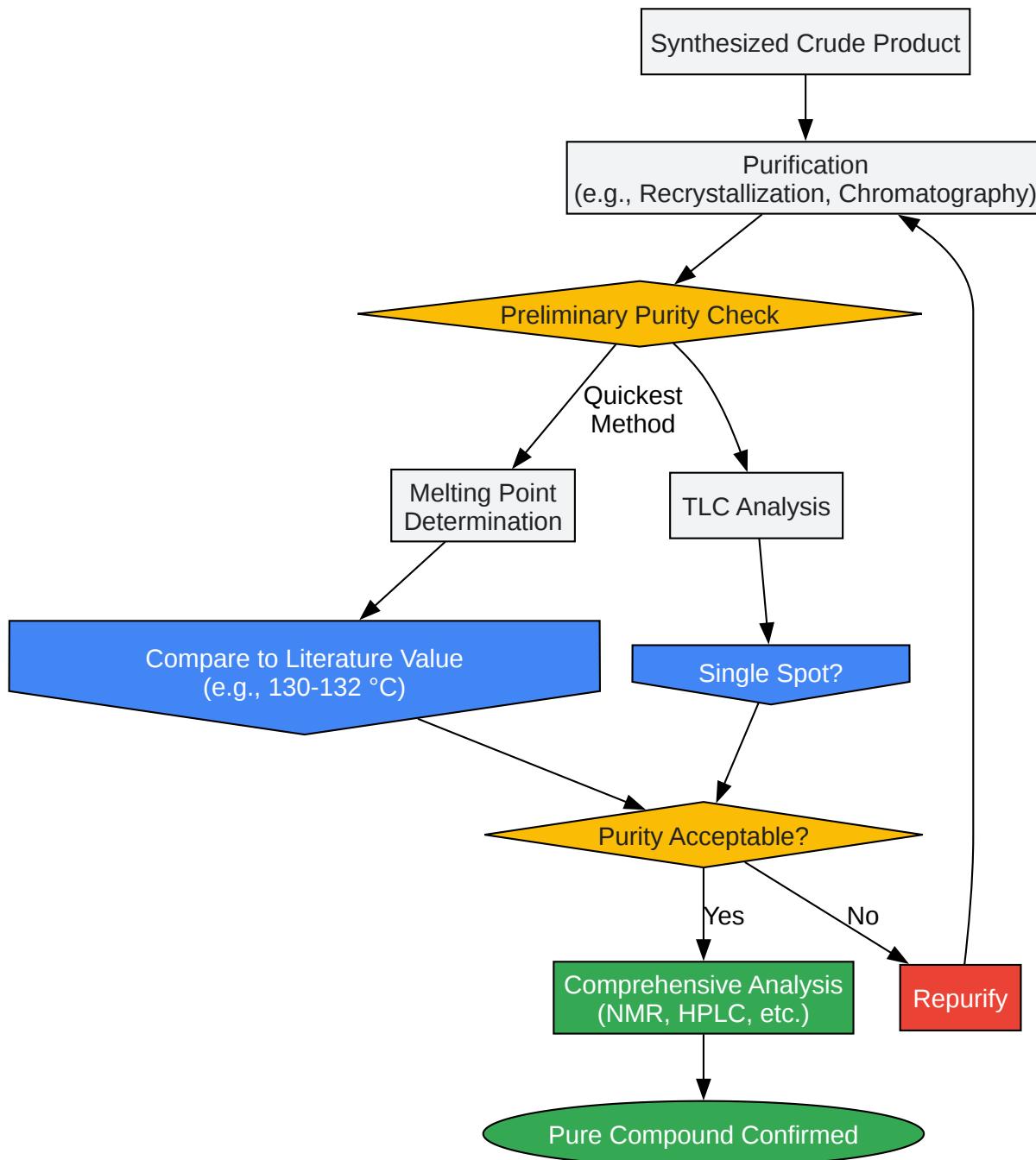
Experimental Protocols

Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of **trans-9-(2-phenylethenyl)anthracene**.

Materials:

- Dry, powdered sample of **trans-9-(2-phenylethenyl)anthracene**
- Capillary tubes (sealed at one end)[14]
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]
- Thermometer


Procedure:

- **Sample Preparation:** Place a small amount of the finely powdered, dry compound on a clean surface. Push the open end of a capillary tube into the powder to collect a small amount of the sample.[14]
- **Packing the Sample:** Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.[15]
- **Apparatus Setup:** Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the sample.[6]

- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate slow determination later.[\[6\]](#) Turn off the apparatus and allow it to cool significantly.
- Accurate Determination: Using a fresh sample, heat the apparatus again. As the temperature approaches the approximate melting point (within ~15-20°C), reduce the heating rate to 1-2°C per minute.[\[16\]](#)
- Recording the Melting Range: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.[\[6\]](#)
- Interpretation: The recorded melting range is T1-T2. A pure sample of **trans-9-(2-phenylethenyl)anthracene** should exhibit a sharp range (e.g., 1-2°C) within the literature value of 130-132°C.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purity confirmation of an organic compound like **trans-9-(2-phenylethenyl)anthracene**.

[Click to download full resolution via product page](#)

Caption: Workflow for purity confirmation of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. rsc.org [rsc.org]
- 3. CAS Common Chemistry commonchemistry.cas.org
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting point determination | Resource | RSC Education edu.rsc.org
- 8. posters.unh.edu [posters.unh.edu]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet reddit.com
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Identity determination and purity testing chemcon.com
- 14. davjalandhar.com [davjalandhar.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. westlab.com [westlab.com]
- To cite this document: BenchChem. [literature melting point of trans-9-(2-phenylethenyl)anthracene for purity confirmation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11727125#literature-melting-point-of-trans-9-2-phenylethenyl-anthracene-for-purity-confirmation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com